GV-58

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

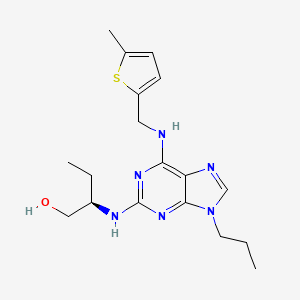

IUPAC Name |

(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTXJOUVBMUSGY-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=C(S3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of GV-58: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of GV-58, a novel small molecule modulator with significant potential in neuroscience and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its molecular interactions and physiological effects.

Core Mechanism: Dual Modulation of Voltage-Gated Ion Channels

This compound primarily exerts its effects through the modulation of two key types of voltage-gated ion channels: calcium (Ca²⁺) channels and sodium (Na⁺) channels. This dual activity underlies its potential therapeutic applications in conditions such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[1][2][3]

Agonism of N- and P/Q-type Calcium Channels

This compound acts as a novel agonist for N-type and P/Q-type voltage-gated Ca²⁺ channels.[1][2] Its primary mechanism involves slowing the deactivation of these channels, which leads to a substantial increase in presynaptic Ca²⁺ influx during neuronal activity.[1][2] This enhancement of calcium entry at the presynaptic terminal directly facilitates neurotransmitter release.[2]

Modulation of Voltage-Gated Sodium Channels

In addition to its effects on calcium channels, this compound also modulates voltage-gated Na⁺ channels. It enhances both the transient and late components of the Na⁺ current (INa).[4][5] This action contributes to an increase in neuronal excitability, as evidenced by a higher frequency of spontaneous action potentials observed in vitro.[4][5]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound on its primary molecular targets.

Table 1: Potency of this compound on Voltage-Gated Ion Channels

| Channel Type | Parameter | Value (μM) | Cell Type |

| N-type Ca²⁺ Channel | EC₅₀ | 7.21 | Not Specified |

| P/Q-type Ca²⁺ Channel | EC₅₀ | 8.81 | Not Specified |

| Voltage-Gated Na⁺ Channel (Peak INa) | EC₅₀ | 8.9 | Pituitary GH₃ Lactotrophs |

| Voltage-Gated Na⁺ Channel (Late INa) | EC₅₀ | 2.6 | Pituitary GH₃ Lactotrophs |

Data sourced from multiple studies.[1][2][4][6]

Table 2: Efficacy of this compound on Neuronal Activity

| Effect | Concentration (μM) | Observation | Reference |

| Increased mEPP Frequency | 50 | 3.27 s⁻¹ to 10.45 s⁻¹ | [2] |

| Increased Peak IK(A) | 3 | Decreased from 423 pA to 121 pA | [4] |

| Reduced τinact(S) of IK(A) | 3 | 56 ms to 12 ms | [4] |

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the proposed signaling pathways affected by this compound.

Experimental Protocols

The following section details the methodologies employed in key experiments to elucidate the mechanism of action of this compound.

Electrophysiology in Pituitary GH₃ Lactotrophs

-

Objective: To characterize the effects of this compound on voltage-gated Na⁺ and K⁺ currents.

-

Cell Culture: Pituitary GH₃ lactotrophs were used.

-

Method: Whole-cell patch-clamp recordings were performed.

-

Solutions:

-

External Solution (for INa): Contained (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.5 MgCl₂, 5.5 glucose, and 5.5 HEPES-NaOH buffer (pH 7.4).

-

Pipette Solution (for INa): Contained (in mM): 130 CsF, 10 NaCl, 1 MgCl₂, 10 EGTA, and 10 HEPES-KOH buffer (pH 7.2).

-

External Solution (for IK(A)): Ca²⁺-free Tyrode's solution containing 10 mM tetraethylammonium chloride (TEA).

-

-

Voltage-Clamp Protocol (for INa): Cells were held at -80 mV, and depolarizing pulses to -10 mV were applied to elicit INa.[4]

-

Voltage-Clamp Protocol (for IK(A)): A two-pulse protocol was used where a 1-second conditioning pulse to -100 mV was followed by a 500-millisecond test pulse to +50 mV.[4]

Neuromuscular Junction Recordings

-

Objective: To assess the effect of this compound on neurotransmitter release.

-

Model: Ex vivo nerve-muscle preparations from mice.

-

Method: Intracellular recordings of miniature end-plate potentials (mEPPs) and end-plate potentials (EPPs) were made from muscle fibers.

-

Procedure:

-

Baseline recordings of mEPPs and EPPs were obtained in a standard Ringer solution.

-

The preparation was then incubated with this compound (50 μM) for 30 minutes.

-

Post-incubation recordings were taken from the same muscle fibers.

-

-

Data Analysis: Changes in mEPP frequency and EPP amplitude were analyzed to determine the effect on quantal content.[2]

Discussion and Future Directions

The dual modulatory action of this compound on both Ca²⁺ and Na⁺ channels presents a novel therapeutic strategy for neurological disorders characterized by impaired neuromuscular transmission. Its ability to enhance neurotransmitter release and increase neuronal excitability highlights its potential to restore synaptic function.

Further research is warranted to fully elucidate the specific binding sites of this compound on the respective ion channels and to explore its effects on other ion channel subtypes. In vivo studies in relevant animal models will be crucial to translate these promising in vitro findings into potential clinical applications. The investigation of this compound's effects in non-mammalian models, such as Drosophila and crayfish, has so far yielded inconsistent results, suggesting species-specific differences in the pharmacology of its target channels.[7]

Conclusion

This compound is a promising pharmacological tool and potential therapeutic lead that acts as an agonist of N- and P/Q-type Ca²⁺ channels and a positive modulator of voltage-gated Na⁺ channels. This multifaceted mechanism of action results in enhanced neuronal excitability and neurotransmitter release, offering a novel approach for the treatment of neuromuscular disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cav2 calcium channel modifier this compound shows beneficial effects in experimental ALS | BioWorld [bioworld.com]

- 4. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels [mdpi.com]

- 5. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]

GV-58 compound structure and properties

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

GV-58 is a novel small molecule compound identified as a potent and selective agonist for N-type and P/Q-type voltage-gated calcium (Ca²⁺) channels.[1][2][3] Developed as a modification of (R)-roscovitine, this compound has demonstrated significant potential in preclinical research, particularly for conditions associated with neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[4][5][6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Compound Structure and Physicochemical Properties

This compound, with the IUPAC name (2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol, is a purine derivative.[4][7] Its chemical structure is distinguished by modifications from its parent compound, (R)-roscovitine, which enhance its efficacy as a calcium channel agonist while reducing its activity as a cyclin-dependent kinase (CDK) antagonist.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆N₆OS | [7] |

| Molecular Weight | 374.5 g/mol | [3][7] |

| CAS Number | 1402821-41-3 | [3][7] |

| Appearance | White to off-white powder | N/A |

| Solubility | DMSO: ≥ 75 mg/mL (200.26 mM) Ethanol: 75 mg/mL Water: Insoluble | [1][3] |

| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year | [1][3] |

Mechanism of Action and Pharmacological Properties

This compound functions as a positive allosteric modulator of Cav2.2 (N-type) and Cav2.1 (P/Q-type) voltage-gated calcium channels.[2][5] These channels are critical for regulating neurotransmitter release at synapses.[2] The primary mechanism of this compound involves slowing the deactivation (closing) of these channels, which leads to a substantial increase in presynaptic Ca²⁺ influx during neuronal activity.[1][5] This enhanced calcium entry subsequently increases the quantity of neurotransmitter released from the presynaptic terminal.[8][9]

Recent studies have also indicated that this compound can modulate other ion channels, including voltage-gated Na⁺ currents (INa), where it has been shown to enhance both transient and late components.[4]

Table 2: Pharmacological Properties of this compound

| Parameter | Target Channel | Value (EC₅₀ / IC₅₀) | Notes |

| Agonist Activity (EC₅₀) | N-type Ca²⁺ Channel (Cav2.2) | 7.21 µM | [1][3] |

| Agonist Activity (EC₅₀) | P/Q-type Ca²⁺ Channel (Cav2.1) | 8.81 µM | [1][3] |

| Effect on INa (EC₅₀) | Peak Voltage-Gated Na⁺ Current | 8.9 µM | [4] |

| Effect on INa (EC₅₀) | Late Voltage-Gated Na⁺ Current | 2.6 µM | [4] |

Signaling Pathway and Experimental Workflows

This compound's therapeutic potential lies in its ability to enhance weakened synaptic transmission. By targeting presynaptic calcium channels, it directly influences the core machinery of neurotransmitter release.

Caption: Mechanism of this compound at the presynaptic terminal.

The workflow for evaluating compounds like this compound often involves a multi-step process, from initial screening to in vivo validation.

Caption: Workflow for evaluation of novel calcium channel agonists.

Key Experimental Protocols

This protocol is used to measure the effect of this compound on specific ion channel currents (e.g., Cav2.2, Cav2.1, Nav).

-

Cell Preparation: Pituitary GH₃ cells or other suitable cell lines expressing the target channels are cultured under standard conditions.[4]

-

Solutions:

-

External Solution (Ca²⁺-free, for INa): Composed of (in mM): 150 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.[4]

-

Pipette Internal Solution: Composed of (in mM): 130 Cs-aspartate, 20 CsCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, 3 Na₂ATP, and 0.1 Na₂GTP, adjusted to pH 7.2 with CsOH.[4]

-

-

Recording:

-

Establish whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., to -10 mV for 30 ms) to elicit currents.[4]

-

Record baseline currents in the vehicle control solution.

-

Perfuse the bath with the desired concentration of this compound (e.g., 1-50 µM) and repeat the voltage-step protocol.

-

Analyze changes in current amplitude, activation, and deactivation kinetics.

-

This protocol assesses the effect of this compound on neurotransmitter release at a functional synapse.

-

Preparation: Dissect a nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm or epitrochleoanconeus muscle) and place it in a recording chamber with oxygenated Ringer's solution.[6]

-

Recording:

-

Place a stimulating electrode on the motor nerve and an intracellular recording electrode in a muscle fiber near the end-plate region.

-

Stimulate the nerve to evoke end-plate potentials (EPPs). Record spontaneous miniature end-plate potentials (mEPPs) without stimulation.

-

Establish a baseline recording in a vehicle control solution (e.g., 0.1% DMSO).[10]

-

Apply this compound (typically 50 µM) to the bath and allow it to incubate for at least 30 minutes.[8]

-

Repeat the stimulation and recording protocol in the presence of this compound.

-

-

Analysis:

-

Measure the amplitudes of EPPs and mEPPs.

-

Calculate the quantal content (mean EPP amplitude / mean mEPP amplitude) to quantify neurotransmitter release. An increase in quantal content indicates enhanced release.[8]

-

Therapeutic Potential and Future Directions

This compound has shown considerable promise in preclinical models of neuromuscular disorders characterized by deficient neurotransmitter release. In mouse models of LEMS, this compound restores function at the neuromuscular junction.[1][8] Furthermore, in an experimental model of ALS, daily administration of this compound delayed disease progression and helped maintain synapse innervation.[6]

While its primary action is on N- and P/Q-type calcium channels, its secondary effects on other ion channels, such as sodium channels, warrant further investigation.[4][9] Future research should focus on optimizing its pharmacokinetic profile, evaluating long-term safety, and exploring its efficacy in a broader range of neurological and neuromuscular diseases. The selective enhancement of synaptic transmission by this compound represents a valuable therapeutic strategy for conditions where neuronal communication is compromised.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Cav2.2 channel agonist | Hello Bio [hellobio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cav2 calcium channel modifier this compound shows beneficial effects in experimental ALS | BioWorld [bioworld.com]

- 7. This compound | C18H26N6OS | CID 71463101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions | microPublication [micropublication.org]

discovery and synthesis of GV-58

An in-depth analysis of the existing scientific literature reveals no compound designated as "GV-58." This designation does not correspond to any known molecule in the public domain or major chemical databases. Consequently, a technical guide on its discovery and synthesis cannot be compiled as there is no foundational data to support such a document.

The process of discovering and synthesizing a new chemical entity, or a "new chemical entity" (NCE), is a complex and multi-stage endeavor that is meticulously documented in scientific literature and patent filings. This process typically involves:

-

Target Identification and Validation: Scientists first identify a biological target, such as a protein or enzyme, that is implicated in a disease. They then validate that modulating this target can have a therapeutic effect.

-

Lead Discovery: High-throughput screening of large compound libraries is conducted to identify "hits"—molecules that show some activity against the target. These hits are then optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties, leading to a "lead" compound.

-

Lead Optimization: The lead compound undergoes further chemical modification to enhance its drug-like properties, such as absorption, distribution, metabolism, and excretion (ADME), while minimizing toxicity.

-

Preclinical Development: The optimized compound, now a drug candidate, is subjected to rigorous preclinical testing in laboratory and animal models to assess its safety and efficacy.

-

Synthesis Scale-up: Concurrently, chemists develop a robust and scalable synthetic route to produce larger quantities of the drug candidate for further testing and, eventually, for commercial manufacturing.

Given that "this compound" is not referenced in the scientific literature, it is possible that it is a proprietary internal designation for a compound that has not yet been publicly disclosed, or it may be a hypothetical molecule. Without any published data, it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

The Pharmacology of GV-58 in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV-58 is a novel small molecule that acts as a potent agonist of N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels (VGCCs).[1][2] By slowing the deactivation kinetics of these channels, this compound enhances calcium influx into presynaptic terminals, thereby potentiating neurotransmitter release.[1][2][3] This mechanism of action has positioned this compound as a promising therapeutic candidate for neuromuscular disorders characterized by compromised synaptic transmission, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[2][4][5] Additionally, emerging evidence suggests that this compound also modulates voltage-gated sodium channels (VGSCs), indicating a broader pharmacological profile.[4][6] This guide provides an in-depth overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams.

Core Pharmacological Data

The following tables summarize the key in vitro and ex vivo pharmacological parameters of this compound.

Table 1: Potency of this compound on Voltage-Gated Calcium Channels

| Channel Type | Assay Type | Preparation | Parameter | Value (μM) | Reference |

| N-type (Cav2.2) | Whole-cell patch clamp | tsA-201 cells | EC50 | 7.21 | [1] |

| P/Q-type (Cav2.1) | Whole-cell patch clamp | tsA-201 cells | EC50 | 8.81 | [1] |

Table 2: Effects of this compound on Voltage-Gated Sodium Channels in GH3 Cells

| Channel Parameter | Assay Type | Preparation | Parameter | Value (μM) | Reference |

| Peak INa | Whole-cell patch clamp | GH3 cells | EC50 | 8.9 | [6] |

| Late INa | Whole-cell patch clamp | GH3 cells | EC50 | 2.6 | [6] |

Table 3: Functional Effects of this compound on Synaptic Transmission

| Preparation | Effect | Concentration (μM) | Reference |

| LEMS model mouse neuromuscular junction | Restores EPP amplitude | 50 | [4] |

| LEMS model mouse neuromuscular junction | Increases mEPP frequency | 50 | [1] |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the positive allosteric modulation of N- and P/Q-type voltage-gated calcium channels. These channels are critical for the initiation of synaptic transmission at many synapses.

Presynaptic Calcium Channel Modulation

The following diagram illustrates the signaling cascade at the presynaptic terminal leading to neurotransmitter release and the point of intervention for this compound.

Caption: Mechanism of this compound at the presynaptic terminal.

Modulation of Voltage-Gated Sodium Channels

In addition to its effects on calcium channels, this compound has been shown to modulate voltage-gated sodium channels, which may contribute to its overall effect on neuronal excitability.

Caption: Modulatory effects of this compound on voltage-gated sodium channels.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Activity

This protocol is adapted from studies characterizing this compound's effects on heterologously expressed calcium channels.

Objective: To determine the EC50 of this compound on N- and P/Q-type calcium channels.

Materials:

-

tsA-201 cells transfected with cDNAs for Cav2.1 or Cav2.2, along with auxiliary β and α2δ subunits.

-

External Solution (in mM): 115 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 1 MgCl2, pH 7.4 with NaOH.

-

Internal Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (2-4 MΩ resistance).

Procedure:

-

Culture transfected tsA-201 cells on glass coverslips.

-

Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Hold the cell at a membrane potential of -80 mV.

-

Elicit calcium currents by applying a depolarizing voltage step to +10 mV for 50 ms.

-

Record baseline calcium currents in the absence of this compound.

-

Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the external solution.

-

Apply increasing concentrations of this compound to the cell via the perfusion system.

-

At each concentration, record the calcium current elicited by the same voltage-step protocol.

-

To determine the effect on deactivation, measure the tail current upon repolarization to -80 mV.

-

Data Analysis: Plot the normalized peak tail current as a function of this compound concentration and fit the data with a Hill equation to determine the EC50.

Ex Vivo Neuromuscular Junction (NMJ) Recording

This protocol is based on studies investigating the therapeutic potential of this compound in a mouse model of LEMS.

Objective: To assess the effect of this compound on end-plate potential (EPP) amplitude and miniature end-plate potential (mEPP) frequency.

Materials:

-

Phrenic nerve-hemidiaphragm preparation from a mouse model of LEMS.

-

Krebs-Ringer solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 1 NaH2PO4, 15 NaHCO3, 11 glucose, bubbled with 95% O2/5% CO2.

-

Glass microelectrodes (10-20 MΩ) filled with 3 M KCl.

-

Suction electrode for nerve stimulation.

-

Electrophysiology recording setup.

Procedure:

-

Dissect the phrenic nerve-hemidiaphragm preparation and pin it in a recording chamber perfused with Krebs-Ringer solution.

-

Place the suction electrode on the phrenic nerve for stimulation.

-

Insert the recording microelectrode into a muscle fiber near the end-plate region.

-

Record spontaneous mEPPs for a baseline period.

-

Stimulate the phrenic nerve with single pulses to evoke EPPs and record the baseline amplitude.

-

Apply this compound (e.g., 50 μM) to the bath and incubate for 30 minutes.

-

After incubation, repeat the recording of mEPPs and evoked EPPs from the same muscle fiber.

-

Data Analysis: Compare the mean EPP amplitude and mEPP frequency before and after this compound application using appropriate statistical tests (e.g., paired t-test).

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing a novel ion channel modulator like this compound.

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound represents a significant advancement in the development of therapeutics for neuromuscular disorders. Its well-characterized mechanism as a potent agonist of presynaptic calcium channels provides a clear rationale for its potential efficacy. The additional modulatory effects on sodium channels may also contribute to its pharmacological profile and warrant further investigation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the pharmacology of this compound and similar neuronal signaling modulators.

References

- 1. mdpi.com [mdpi.com]

- 2. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions | microPublication [micropublication.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Overview of GV-58 and its Hypothesized Mechanism of Action

An in-depth analysis of the initial in vitro studies conducted on GV-58, a novel small molecule inhibitor, is presented in this technical guide. The document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the compound's mechanism of action, inhibitory activity, and effects on cell proliferation. The experimental protocols, quantitative data, and corresponding signaling pathway visualizations are detailed herein.

This compound is a synthetic small molecule designed to selectively target and inhibit the activity of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase. Dysregulation of the JAK/STAT signaling pathway is a critical factor in the pathogenesis of various myeloproliferative neoplasms and inflammatory diseases. This compound is hypothesized to act by binding to the pseudokinase domain (JH2) of JAK2, which allosterically inhibits the catalytic activity of the adjacent kinase domain (JH1). This targeted inhibition is expected to block the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby impeding nuclear translocation and gene transcription that drive cell proliferation and survival.

The Role of GV-58 in Modulating Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV-58 is a novel small molecule that acts as a potent agonist for N- and P/Q-type voltage-gated calcium channels (CaV2.1, CaV2.2), key regulators of neurotransmitter release at most synapses.[1][2] Developed as a modification of (R)-roscovitine, this compound exhibits significantly reduced cyclin-dependent kinase (CDK) inhibitory activity while demonstrating enhanced potency and efficacy as a calcium channel agonist.[1] Its primary mechanism of action involves slowing the deactivation of these channels, leading to a substantial increase in presynaptic calcium (Ca2+) influx during an action potential.[1][2] This heightened intracellular Ca2+ concentration directly enhances the probability of synaptic vesicle fusion, resulting in a significant potentiation of neurotransmitter release. Additionally, this compound has been shown to modulate voltage-gated sodium (NaV) channels, which may contribute to its overall effect on neuronal excitability. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Potentiation of Presynaptic Calcium Influx

This compound selectively targets N- and P/Q-type voltage-gated calcium channels, which are critical for initiating synaptic transmission.[1] Unlike channel blockers, this compound acts as a positive allosteric modulator, stabilizing the open state of the channel and thereby slowing its deactivation.[3] This prolonged channel opening allows for a greater influx of Ca2+ into the presynaptic terminal in response to an action potential.

The binding site for this compound on CaV2.1 channels is hypothesized to be accessible from the plasma membrane through a fenestration in the channel protein.[4] In silico predictions and mutagenesis experiments support this model, suggesting that this compound interacts with specific amino acid residues within the inner pore of the channel.[4][5] This interaction allosterically modulates the channel's gating properties without directly obstructing the pore.

Signaling Pathway of this compound-Mediated Neurotransmitter Release

The following diagram illustrates the proposed signaling cascade initiated by this compound at the presynaptic terminal.

Caption: Signaling pathway of this compound action.

Quantitative Effects on Channel Activity and Neurotransmitter Release

The efficacy of this compound has been quantified through various electrophysiological and neuromuscular junction studies. The following tables summarize the key quantitative data.

Table 1: Effect of this compound on Voltage-Gated Calcium Channel Activity

| Parameter | Channel Type | Value | Reference |

| EC₅₀ | N-type (CaV2.2) | 7.21 ± 0.86 µM | [2] |

| P/Q-type (CaV2.1) | 8.81 ± 1.07 µM | [2] | |

| Maximal Fold-Increase in Tail Current Integral | N-type (CaV2.2) | ~32-fold | [2] |

| P/Q-type (CaV2.1) | ~33-fold | [2] |

Table 2: Effect of this compound on Neurotransmitter Release at the Mouse Neuromuscular Junction (LEMS Model)

| Parameter | Condition | Control (Vehicle) | 50 µM this compound | % Increase | Reference |

| Endplate Potential (EPP) Amplitude | LEMS model | 13.00 ± 0.56 mV | 19.44 ± 0.98 mV | ~49.5% | |

| Quantal Content (from EPP peak) | LEMS model | 38.0 ± 12.8 | 56.0 ± 15.2 | ~47.4% | |

| Quantal Content (from EPP area) | LEMS model | 36.1 ± 14.3 | Not directly reported, but a ~92% increase was noted in the text | ~92% | |

| Miniature EPP (mEPP) Frequency | LEMS model | 3.27 ± 0.15 s⁻¹ | 10.45 ± 0.64 s⁻¹ | ~219.6% | |

| Miniature EPP (mEPP) Amplitude | LEMS model | No significant change | No significant change | - |

Effects on Voltage-Gated Sodium Channels

Recent studies have revealed that this compound also modulates voltage-gated sodium (NaV) channels. In pituitary GH3 cells, this compound enhanced both the transient and late components of the Na+ current (INa). This modulation of NaV channels can increase the frequency of spontaneous action potentials, which may work in concert with its effects on CaV channels to enhance overall neuronal activity and neurotransmitter release.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology (tsA-201 Cells)

-

Cell Line: tsA-201 cells.

-

Transfection: Cells are transiently transfected with plasmids encoding the desired calcium channel subunits (e.g., α1B, β2a, and α2δ for N-type channels; α1A, β2a, and α2δ for P/Q-type channels).

-

External Solution (in mM): 115 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 135 Cs-methanesulfonate, 5 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Voltage-Clamp Protocol:

-

Holding potential: -80 mV.

-

Depolarization step: to +20 mV for 20 ms to elicit calcium currents.

-

Tail currents are measured upon repolarization to -80 mV.

-

This compound is applied via perfusion.

-

Neuromuscular Junction (NMJ) Electrophysiology (Mouse)

-

Preparation: Isolated epitrochleoanconeus (ETA) or lumbrical muscle with intact motor nerve.

-

Recording Solution (Ringer's solution, in mM): 118 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 11 Glucose, bubbled with 95% O₂/5% CO₂.

-

Recording Technique: Intracellular recording from muscle fibers using sharp microelectrodes (10-20 MΩ) filled with 3 M KCl.

-

Stimulation: The motor nerve is stimulated with a suction electrode to evoke endplate potentials (EPPs).

-

Data Acquisition: Spontaneous miniature EPPs (mEPPs) are recorded in the absence of nerve stimulation. EPPs are recorded in response to nerve stimulation.

-

Drug Application: this compound (e.g., 50 µM) is bath-applied for a specified duration (e.g., 30 minutes).

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing this compound and the logical relationship of its multifaceted effects.

Caption: Experimental workflow for this compound characterization.

Caption: Logical relationship of this compound's effects.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for disorders characterized by impaired neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS). Its well-defined mechanism of action, centered on the potentiation of presynaptic calcium influx, provides a clear rationale for its efficacy in strengthening synaptic communication. The dual modulation of both calcium and sodium channels suggests a complex and potentially synergistic effect on neuronal function.

Future research should focus on further elucidating the precise molecular interactions between this compound and its target channels to aid in the design of next-generation compounds with improved selectivity and pharmacokinetic properties. Investigating the long-term effects of sustained potentiation of neurotransmitter release and exploring the full therapeutic potential of this compound in a broader range of neurological and psychiatric disorders are also critical next steps. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this novel synaptic modulator.

References

- 1. Evaluation of a novel calcium channel agonist for therapeutic potential in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mutation in CaV2.1 linked to a severe neurodevelopmental disorder impairs channel gating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in the Inner Pore of a CaV2.1 Voltage-Gated Calcium Channel Differentially Affect the Efficacy, Potency, and Binding Kinetics of an (R)-Roscovitine-Derived Positive Allosteric Gating Modifier - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

Beyond the Calcium Channel: An In-depth Technical Guide to the Molecular Targets of GV-58

For Researchers, Scientists, and Drug Development Professionals

GV-58, a novel small molecule, is primarily recognized for its potent agonistic activity on N- and P/Q-type voltage-gated calcium channels (CaV).[1][2] This activity, which involves slowing the deactivation of these channels, leads to increased presynaptic calcium influx and enhanced neurotransmitter release.[1][3][4] While this mechanism holds therapeutic promise for neuromuscular disorders like Lambert-Eaton myasthenic syndrome, a comprehensive understanding of its molecular interactions beyond these primary targets is crucial for a complete pharmacological profile and safety assessment.[4][5] This guide delves into the known molecular targets of this compound outside of the CaV channel family, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Non-CaV Channel Molecular Targets of this compound

Recent research has identified that this compound also interacts with other ion channels and kinases. Notably, it has been shown to activate voltage-gated sodium channels (NaV) and inhibit A-type potassium channels (IK(A)) as well as cyclin-dependent kinases (Cdks).[4][6][7]

Quantitative Analysis of this compound Interactions

The following tables summarize the quantitative data on the interaction of this compound with its non-CaV channel molecular targets.

Table 1: Effects of this compound on Voltage-Gated Sodium (NaV) and Potassium (IK(A)) Channels

| Target | Effect | Cell Type | EC50 / IC50 | Reference |

| Voltage-Gated Sodium Channel (Peak INa) | Activation | Pituitary GH3 Lactotrophs | 8.9 µM (EC50) | [7] |

| Voltage-Gated Sodium Channel (Late INa) | Activation | Pituitary GH3 Lactotrophs | 2.6 µM (EC50) | [7] |

| A-Type Potassium Channel (IK(A)) | Inhibition | Pituitary GH3 Lactotrophs | 3 µM resulted in a decrease from 423 ± 23 to 121± 14 pA | [6][7] |

Table 2: Inhibitory Activity of this compound on Cyclin-Dependent Kinases (Cdks)

| Target | IC50 (µM) | Reference |

| Cdk1 | >20 | [4] |

| Cdk2 | 3.29 ± 0.43 | [4] |

| Cdk5 | 3.03 ± 0.32 | [4] |

| MAPK1 | >20 | [4] |

| MLCK | >20 | [4] |

Note: this compound was developed as a modification of (R)-roscovitine to reduce Cdk activity. For comparison, the parent molecule, (R)-roscovitine, has significantly higher potency as a Cdk antagonist.[4][8]

Experimental Protocols

The following sections detail the methodologies used to identify and quantify the interactions of this compound with its non-CaV channel targets.

Electrophysiological Recordings of Ion Channel Activity

Objective: To determine the effect of this compound on voltage-gated sodium and potassium currents.

Cell Culture:

-

Pituitary GH3 lactotrophs were used for these experiments.[6]

-

Cells were cultured in Ham’s F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 2 mM L-glutamine.[6]

Patch-Clamp Technique:

-

Whole-cell patch-clamp recordings were performed using an Axoclamp-2B or RK-400 amplifier.[6]

-

For INa recordings, cells were bathed in a Ca2+-free Tyrode’s solution containing (in mM): 150 NaCl, 5 KCl, 2 MgCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH. The internal pipette solution contained (in mM): 130 CsF, 10 NaCl, 1 MgCl2, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.[6]

-

To measure IK(A), cells were bathed in Ca2+-free Tyrode’s solution containing 1 µM tetrodotoxin (TTX) and 0.5 mM CdCl2. The pipette was filled with a K+-containing solution composed of (in mM): 140 KCl, 1 MgCl2, 3 Na2ATP, 0.1 Na2GTP, 0.1 EGTA, and 5 HEPES, adjusted to pH 7.2 with KOH.[6]

Data Analysis:

-

Current amplitudes were measured and analyzed to determine the effect of this compound application.

-

Concentration-response curves were generated to calculate EC50 and IC50 values.[7]

Kinase Inhibition Assays

Objective: To quantify the inhibitory activity of this compound against a panel of kinases.

Methodology:

-

A commercial kinase screening service was utilized to test the effect of this compound on Cdk1, Cdk2, Cdk5, MAPK1, and MLCK.[4]

-

The assays were performed at a fixed concentration of ATP, and the ability of this compound to inhibit the phosphorylation of a substrate by each kinase was measured.

-

IC50 values were determined from concentration-response curves.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for assessing this compound's effect on ion channels and the resulting signaling consequences of its non-CaV channel interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Cav2.2 channel agonist | Hello Bio [hellobio.com]

- 3. New Cav2 calcium channel gating modifiers with agonist activity and therapeutic potential to treat neuromuscular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New calcium channel agonists as potential therapeutics in Lambert-Eaton myasthenic syndrome and other neuromuscular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels [mdpi.com]

- 7. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Novel Presynaptic Calcium Channel Agonist for Neuromuscular Disorders

An In-depth Technical Guide to GV-58 (CAS: 1402821-41-3)

Introduction

This compound, with CAS number 1402821-41-3, is a novel small molecule that acts as a selective agonist for N-type and P/Q-type voltage-gated calcium (Ca²⁺) channels.[1][2][3] These channels are critical regulators of neurotransmitter release at most synapses.[2][4] Developed as an analog of (R)-roscovitine, this compound was optimized to enhance potency and efficacy as a Ca²⁺ channel agonist while reducing activity as a cyclin-dependent kinase (Cdk) inhibitor.[2][5] Its mechanism of action, which involves prolonging channel opening and slowing deactivation, leads to a significant increase in presynaptic calcium influx during neuronal activity.[1][2] This property makes this compound a promising therapeutic candidate for disorders characterized by neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[2][6][7]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 1402821-41-3 | [1] |

| Molecular Formula | C₁₈H₂₆N₆OS | [8] |

| Molecular Weight | 374.5 g/mol | [8] |

| Solubility | DMSO: 75 mg/mL (200.26 mM) | [3] |

Pharmacological Profile and Quantitative Data

This compound's primary pharmacological effect is the potentiation of Ca²⁺ influx through specific presynaptic calcium channels. It also exhibits effects on other ion channels, which may contribute to its overall biological activity.

Table 1: Agonist Activity on Voltage-Gated Calcium (Caᵥ) Channels

| Channel Type | Parameter | Value | Notes |

| N-type (Caᵥ2.2) | EC₅₀ | 7.21 ± 0.86 µM | Agonist activity measured via voltage-clamp protocol. |

| P/Q-type (Caᵥ2.1) | EC₅₀ | 8.81 ± 1.07 µM | Similar efficacy to N-type channels, with a ~33-fold increase in tail current integral. |

| L-type (Caᵥ1.3) | EC₅₀ | > 100 µM | Demonstrates selectivity for N- and P/Q-type over L-type channels. |

Data sourced from Tarr et al., 2013.[2]

Table 2: Effects on Voltage-Gated Sodium (Naᵥ) Channels in GH₃ Cells

| Parameter | Value | Notes |

| Peak Iₙₐ EC₅₀ | 8.9 µM | Concentration-dependent increase in the amplitude of peak sodium current. |

| Late Iₙₐ EC₅₀ | 2.6 µM | Concentration-dependent increase in the amplitude of late sodium current. |

| Recovery from Inactivation | Time constant reduced from 5.34 ms to 2.11 ms (at 10 µM) | This compound accelerates the recovery from inactivation. |

| Inactivation during Pulse Train | Time constant increased from 92 ms to 189 ms (at 3 µM) | This compound slows the time course of current inactivation during a train of depolarizing pulses. |

Data sourced from Cho et al., 2022.[9][10] These findings suggest that this compound's effects on neuromuscular function may also be partially mediated by its stimulation of sodium currents.[9]

Table 3: In Vitro and Ex Vivo Efficacy

| Model System | Parameter | Result | Concentration |

| LEMS Model Neuromuscular Junction (NMJ) | Miniature End-Plate Potential (mEPP) Frequency | Increased from 3.27 s⁻¹ to 10.45 s⁻¹ | 50 µM |

| LEMS Model NMJ | Neurotransmitter Release (Quantal Content) | Significantly increased | 50 µM |

| ALS Model (SOD1G93A) NMJ | Neurotransmitter Release (Quantal Content) | Significantly increased | Not specified |

Data sourced from Tarr et al., 2013 and Meriney, S. et al., 2023.[1][2][6]

Mechanism of Action and Signaling Pathway

This compound enhances synaptic transmission by directly modulating the function of presynaptic N- and P/Q-type calcium channels. Upon the arrival of an action potential at the presynaptic terminal, these channels normally open for a brief period to allow Ca²⁺ influx, which triggers the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release. This compound binds to these channels and slows their deactivation (closing), thereby prolonging the duration of Ca²⁺ influx for each action potential. This amplified Ca²⁺ signal leads to a greater probability of vesicle fusion and a significant increase in the amount of neurotransmitter released into the synaptic cleft, strengthening the signal to the postsynaptic neuron or muscle fiber.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Cav2.2 channel agonist | Hello Bio [hellobio.com]

- 5. researchgate.net [researchgate.net]

- 6. Cav2 calcium channel modifier this compound shows beneficial effects in experimental ALS | BioWorld [bioworld.com]

- 7. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 1402821-41-3 | CGC82141 | Biosynth [biosynth.com]

- 9. mdpi.com [mdpi.com]

- 10. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purine Scaffold of GV-58

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV-58, a novel purine derivative, has emerged as a significant modulator of neuronal excitability with considerable therapeutic potential. Identified chemically as (2R)-2-[(6-{[(5-methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol, this compound was developed as a structural analog of (R)-roscovitine.[1][2] Its core purine scaffold is pivotal to its biological activity, primarily acting as an agonist for N- and P/Q-type voltage-gated calcium (Ca2+) channels.[1][3] This targeted action leads to a slowing of channel deactivation and a subsequent increase in presynaptic calcium influx, a mechanism that holds promise for treating neuromuscular disorders characterized by compromised neurotransmitter release, such as Lambert-Eaton myasthenic syndrome (LEMS) and spinal muscular atrophy.[1][3] Beyond its effects on calcium channels, this compound has also been shown to modulate voltage-gated sodium (Na+) channels.[2] This guide provides a comprehensive technical overview of the purine scaffold of this compound, detailing its biological activities, the experimental protocols used to elucidate its function, and the signaling pathways it influences.

Core Structure and Chemical Identity

The foundational structure of this compound is a purine ring system, a bicyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. The specific substitutions on this purine scaffold are critical for its selective biological activity.

Chemical Name: (2R)-2-[(6-{[(5-methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol[2]

Data Presentation: Quantitative Analysis of this compound's Biological Activity

The following tables summarize the key quantitative data regarding the effects of this compound on various ion channels and at the neuromuscular junction.

Table 1: Effect of this compound on Voltage-Gated Calcium (Ca2+) Channels

| Parameter | Ion Channel Type | Value | Cell Line/System | Reference |

| EC50 | N-type (CaV2.2) | 7.21 µM | Not specified | [3] |

| EC50 | P/Q-type (CaV2.1) | 8.81 µM | Not specified | [3] |

| Fold Increase in Tail Current Integral | N-type (CaV2.2) | ~32-fold | Not specified | [1] |

| Fold Increase in Tail Current Integral | P/Q-type (CaV2.1) | ~33-fold | Not specified | [1] |

| Agonist Activity on L-type (CaV1.3) | L-type (CaV1.3) | No measurable effect up to 100 µM | Not specified | [1] |

Table 2: Effect of this compound on Voltage-Gated Sodium (Na+) Channels in GH3 Cells

| Parameter | Value | Reference |

| EC50 for Peak INa | 8.9 µM | [2] |

| EC50 for Late INa | 2.6 µM | [2] |

Table 3: Effect of this compound on Neuromuscular Junction (NMJ) Transmission

| Parameter | Condition | Value | System | Reference |

| Miniature End-Plate Potential (mEPP) Frequency | Vehicle Control | 3.27 s-1 | LEMS model mouse NMJ | [3] |

| Miniature End-Plate Potential (mEPP) Frequency | 50 µM this compound | 10.45 s-1 | LEMS model mouse NMJ | [3] |

| Synaptic Transmission | 1 mM this compound | No consistent alteration | Larval Drosophila and crayfish NMJs | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electrophysiological Recordings of Voltage-Gated Ion Channels

Objective: To determine the effect of this compound on the activity of voltage-gated calcium and sodium channels.

Cell Lines:

Methodology:

-

Cell Culture: Cells are cultured under standard conditions.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Solutions:

-

External Solution (for Na+ currents): Typically contains (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsF, 10 NaCl, 1 MgCl2, 10 EGTA, and 10 HEPES, adjusted to pH 7.2.

-

Specific ion channel blockers (e.g., tetrodotoxin for Na+ channels, ω-conotoxin for Ca2+ channels) are used to isolate the current of interest.

-

-

Voltage-Clamp Protocols:

-

To elicit Ca2+ currents: Cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials. The resulting inward Ca2+ currents are measured. Tail currents are recorded upon repolarization.

-

To elicit Na+ currents: Cells are held at a holding potential of -80 mV and depolarized to -10 mV to evoke peak and late Na+ currents.[2]

-

-

Data Analysis:

-

Current amplitudes, activation and inactivation kinetics, and current-voltage (I-V) relationships are analyzed before and after the application of this compound at various concentrations.

-

EC50 values are calculated by fitting the concentration-response data to a Hill equation.

-

Neuromuscular Junction (NMJ) Transmission Assays

Objective: To assess the impact of this compound on synaptic transmission at the neuromuscular junction.

Systems:

-

Lambert-Eaton Myasthenic Syndrome (LEMS) passive transfer mouse model[1]

-

Larval Drosophila and crayfish neuromuscular junctions[4]

Methodology (LEMS Mouse Model):

-

Animal Model: LEMS is induced in mice via passive transfer of serum from LEMS patients.

-

Muscle Preparation: The extensor digitorum longus (EDL) muscle with its nerve is dissected and mounted in a recording chamber.

-

Electrophysiological Recordings: Intracellular recordings are made from muscle fibers using sharp microelectrodes. The motor nerve is stimulated to evoke end-plate potentials (EPPs). Spontaneous miniature EPPs (mEPPs) are also recorded.

-

Experimental Conditions: Recordings are made in the presence of vehicle (e.g., DMSO) and then after incubation with this compound (e.g., 50 µM for 30 minutes).[1][3]

-

Data Analysis: EPP amplitude, quantal content (the number of neurotransmitter vesicles released per nerve impulse), and mEPP frequency are measured and compared between control and this compound treated conditions.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound at the presynaptic terminal.

Caption: Experimental workflow for electrophysiological recording.

Conclusion

The purine scaffold of this compound serves as a versatile platform for modulating neuronal ion channels. Its primary role as a potent agonist of N- and P/Q-type calcium channels underscores its potential as a therapeutic agent for neuromuscular disorders. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications and mechanism of action of this promising compound. While the precise synthesis protocol for this compound is not publicly detailed, its origin as a modification of (R)-roscovitine provides a starting point for synthetic chemists. Future research will likely focus on optimizing the purine scaffold to enhance efficacy, selectivity, and pharmacokinetic properties, paving the way for novel treatments for a range of debilitating neurological conditions.

References

- 1. Design, modular synthesis and screening of 58 shape-diverse 3-D fragments - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GV-58 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV-58 is a novel small molecule that acts as an agonist for N- and P/Q-type voltage-gated calcium channels (CaV2.2 and CaV2.1, respectively).[1][2][3] It is an analog of (R)-roscovitine, modified to enhance its calcium channel activity and reduce its efficacy as a cyclin-dependent kinase (CDK) inhibitor.[1] this compound functions by slowing the deactivation of these channels, which leads to a significant increase in presynaptic calcium ion (Ca²⁺) influx during cellular activity.[1][2][3] This heightened intracellular calcium concentration can, in turn, enhance neurotransmitter release.[2]

While initially investigated for its therapeutic potential in neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS) by restoring neurotransmitter release, the modulation of calcium signaling by this compound suggests broader applications in cell biology research.[1][2][4][5][6] Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes, including proliferation, apoptosis, and gene expression. Therefore, this compound can be a valuable tool for studying the role of N- and P/Q-type calcium channels in various physiological and pathological contexts, including cancer biology.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and protein signaling pathways.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Channel Type | Reference |

| EC₅₀ | 7.21 µM | N-type (CaV2.2) | [3] |

| EC₅₀ | 8.81 µM | P/Q-type (CaV2.1) | [3] |

| Effective Concentration | 50 µM | Neuromuscular Junctions (in vitro) | [1][2] |

Signaling Pathway

This compound's primary mechanism of action is the positive allosteric modulation of N- and P/Q-type voltage-gated calcium channels. This leads to an increased influx of Ca²⁺ into the cell upon channel activation. As a critical second messenger, Ca²⁺ can influence numerous downstream signaling cascades that are pivotal in both normal cellular function and in disease states such as cancer.[7] These pathways include those involved in cell proliferation, survival, and apoptosis.[7][8][9]

Caption: this compound enhances Ca²⁺ influx, activating downstream pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cells of interest (e.g., neuroblastoma, glioblastoma, or other cell lines expressing N- or P/Q-type calcium channels)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with this compound.[10][11][12][13]

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Workflow for assessing apoptosis after this compound treatment.

Western Blot Analysis

This protocol is for examining changes in the expression levels of specific proteins in response to this compound treatment. This can be used to investigate the downstream effects of this compound on signaling pathways involved in cell cycle regulation, apoptosis, or other calcium-dependent processes.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-CaMKII, cleaved caspase-3, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[14][15][16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Washing: Wash the membrane again three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: Key steps for Western Blot analysis of this compound treated cells.

Concluding Remarks

The provided protocols offer a framework for investigating the cellular effects of this compound. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used. Given its targeted mechanism of action, this compound is a promising tool for elucidating the complex roles of N- and P/Q-type calcium channels in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions | microPublication [micropublication.org]

- 6. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Store-Operated Calcium Channels as Drug Target in Gastroesophageal Cancers [frontiersin.org]

- 8. Store-Operated Calcium Channels Control Proliferation and Self-Renewal of Cancer Stem Cells from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GEN1 regulates cell proliferation, migration, apoptosis and ferroptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. origene.com [origene.com]

- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for GV-58 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV-58 is a novel and selective agonist for N-type and P/Q-type voltage-gated calcium (Ca²⁺) channels.[1][2][3] It functions by slowing the deactivation of these channels, which leads to a significant increase in presynaptic Ca²⁺ entry during neuronal activity.[1][4] This enhanced calcium influx potentiates neurotransmitter release, making this compound a valuable research tool for studying neuromuscular disorders and a potential therapeutic agent for conditions like Lambert-Eaton myasthenic syndrome (LEMS).[1][4][5] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and reproducibility.

Physicochemical Properties and Solubility

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆N₆OS | [3] |

| Molecular Weight | 374.5 g/mol | [3] |

| CAS Number | 1402821-41-3 | [3] |

| Appearance | Powder | [1] |

| Purity | >97% | [2] |

| Solubility | DMSO (≥ 60 mg/mL) | [3][6] |

| EC₅₀ (N-type Ca²⁺ channel) | 7.21 µM | [1][3] |

| EC₅₀ (P/Q-type Ca²⁺ channel) | 8.81 µM | [1][3] |

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a concentrated stock solution of this compound. It is imperative to use high-purity, anhydrous DMSO to ensure maximal solubility and stability of the compound.[1]

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated precision balance

-

Vortex mixer

-

Ultrasonic bath (optional, for enhancing solubility)[1]

Protocol

-

Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. Perform this step in a chemical fume hood.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For ease of calculation, refer to Table 2 for pre-calculated volumes to achieve common stock concentrations.

-

Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath can be applied.[1] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

-

Storage: Store the aliquoted stock solutions at ≤ -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][2]

Table 2: Stock Solution Preparation Guide

| Desired Stock Concentration | Volume of DMSO to Add per 1 mg of this compound | Volume of DMSO to Add per 5 mg of this compound | Volume of DMSO to Add per 10 mg of this compound |

| 1 mM | 2.6702 mL | 13.3511 mL | 26.7023 mL |

| 5 mM | 0.5340 mL | 2.6702 mL | 5.3405 mL |

| 10 mM | 0.2670 mL | 1.3351 mL | 2.6702 mL |

| 50 mM | 0.0534 mL | 0.2670 mL | 0.5340 mL |

Calculations are based on a molecular weight of 374.5 g/mol .

Mechanism of Action and Signaling Pathway

This compound selectively targets presynaptic N-type (Caᵥ2.2) and P/Q-type (Caᵥ2.1) voltage-gated calcium channels.[2][4][7] Upon neuronal depolarization, these channels open, allowing an influx of calcium ions, which is a critical step in triggering neurotransmitter release. This compound modulates the gating of these channels, prolonging their open state and thereby increasing the total calcium influx during an action potential.[7][8] This leads to an enhanced release of neurotransmitters into the synaptic cleft.

Caption: Mechanism of action of this compound at the presynaptic terminal.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical experimental workflow to evaluate the effect of this compound on neurotransmitter release using electrophysiological techniques.

Caption: Experimental workflow for evaluating this compound efficacy.

Safety and Handling Precautions

-

This compound is for research use only and is not intended for human or veterinary use.[2]

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

-

Handle the powder in a chemical fume hood to avoid inhalation.

-

In case of contact with skin or eyes, wash immediately with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Troubleshooting

-

Precipitation in stock solution: This may occur due to the use of non-anhydrous DMSO or improper storage. Ensure the use of high-purity, newly opened DMSO.[1] If precipitation is observed upon thawing, gently warm the solution to 37°C and vortex to redissolve.

-

Inconsistent experimental results: This could be due to repeated freeze-thaw cycles of the stock solution. Always prepare single-use aliquots to maintain compound integrity.[1] Ensure accurate pipetting and dilution for the preparation of working solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Cav2.2 channel agonist | Hello Bio [hellobio.com]

- 3. abmole.com [abmole.com]

- 4. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions | microPublication [micropublication.org]

- 8. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GV-58 in Patch-Clamp Electrophysiology

Document ID: ANP-GV58-EPHYS-2025 Version: 1.0 For Research Use Only.

Introduction

GV-58, with the chemical name (2R)-2-[(6-{[(5-methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol, is a versatile small molecule modulator of voltage-gated ion channels.[1][2] Initially developed as a modification of (R)-roscovitine, this compound was identified as a potent positive allosteric modulator (agonist) of N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels (CaV).[3][4][5] Its primary action on these channels is to slow their deactivation, thereby increasing calcium influx during action potentials and enhancing neurotransmitter release.[3][5]

Subsequent research has revealed that this compound also has significant effects on voltage-gated sodium channels (NaV).[1][2][6] It enhances both the peak and late components of the sodium current (INa) by slowing channel inactivation.[1][2][7] This dual activity makes this compound a powerful pharmacological tool for researchers studying synaptic transmission, neuronal excitability, and ion channel kinetics, as well as for professionals in drug development targeting channels like NaV1.7 for pain therapeutics.[8][9][10][11]

This document provides detailed application notes and protocols for utilizing this compound in patch-clamp electrophysiology experiments.

Mechanism of Action

This compound exhibits distinct mechanisms of action on CaV and NaV channels.

-

Voltage-Gated Calcium Channels (CaV): this compound acts as a positive allosteric modulator, selectively targeting N- and P/Q-type channels.[3][4] It is hypothesized to bind to the channel and stabilize its open state, which significantly slows the channel's deactivation (closing) upon membrane repolarization.[3][5] This results in a prolonged calcium tail current and a substantial increase in total Ca2+ entry following an action potential, leading to enhanced neurotransmitter release at the presynaptic terminal.[3][12]

-

Voltage-Gated Sodium Channels (NaV): this compound modulates NaV channel gating by increasing the amplitude and slowing the inactivation kinetics of the sodium current.[1][2] It potentiates both the transient (peak) and late components of INa, with a higher potency for the late current.[1][7][13] This effect is achieved by slowing the rate of channel inactivation, which increases the recovery from inactivation and enhances both resurgent and window currents.[1][2] It is suggested that this compound has a higher affinity for the open or inactivated states of the NaV channel compared to the resting (closed) state.[1]

References

- 1. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sophion.com [sophion.com]

- 6. researchgate.net [researchgate.net]

- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions | microPublication [micropublication.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for GV-58 in Lambert-Eaton Myasthenic Syndrome (LEMS) Research Models

For Researchers, Scientists, and Drug Development Professionals